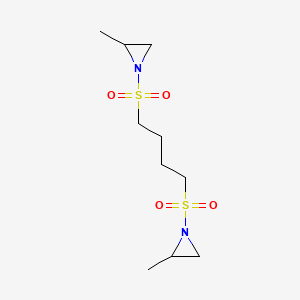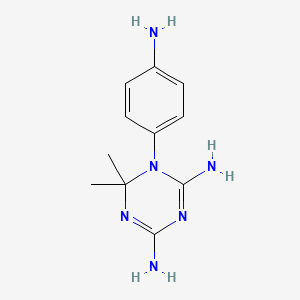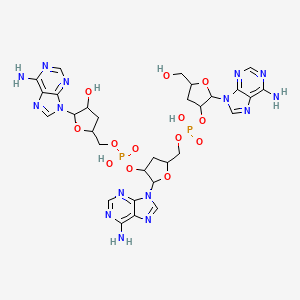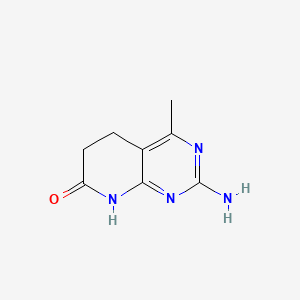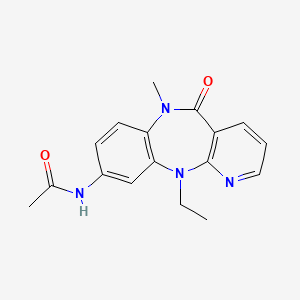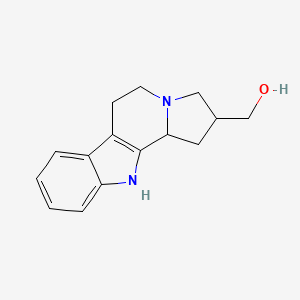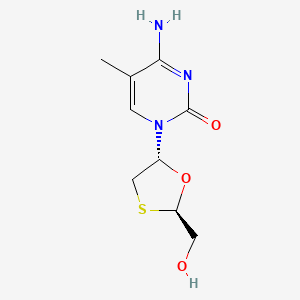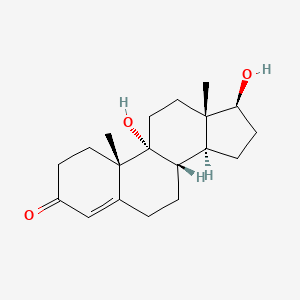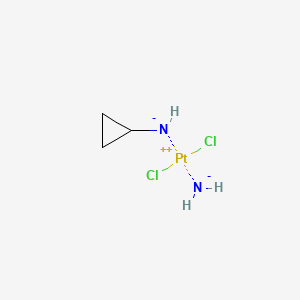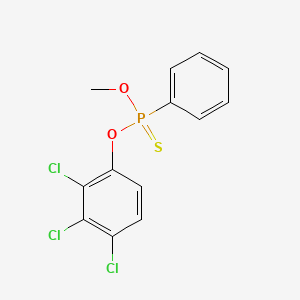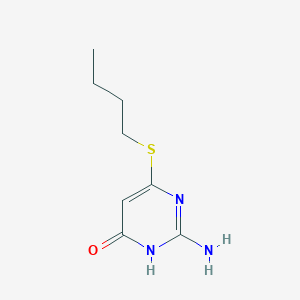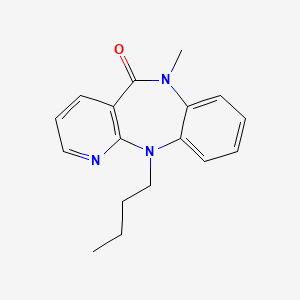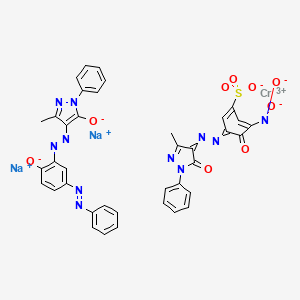
Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium is a complex chemical compound that belongs to the class of chromates. Chromates are salts containing the chromate anion, CrO4^2-, and are known for their strong oxidizing properties. This particular compound is characterized by its intricate structure, which includes multiple azo groups and phenyl rings, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium involves several steps:
Formation of the azo compounds: The initial step involves the synthesis of the azo compounds through diazotization and coupling reactions. This typically requires aniline derivatives, nitrous acid, and coupling components under acidic conditions.
Complexation with chromate: The azo compounds are then reacted with chromate salts, such as sodium chromate, under controlled pH conditions to form the desired complex.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure disodium salt.
Análisis De Reacciones Químicas
Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium undergoes various chemical reactions:
Oxidation: As a chromate compound, it can act as a strong oxidizing agent, facilitating the oxidation of organic and inorganic substrates.
Reduction: It can be reduced to chromium(III) compounds under acidic conditions.
Substitution: The azo groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Complexation: It can form complexes with metal ions, altering its chemical properties and reactivity.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the manufacturing of dyes and pigments, owing to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium involves its interaction with cellular components:
Oxidative stress: It induces oxidative stress by generating reactive oxygen species, which can damage cellular components.
DNA interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme inhibition: It can inhibit various enzymes by binding to their active sites, affecting cellular metabolism.
Comparación Con Compuestos Similares
Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium is unique due to its complex structure and multiple functional groups. Similar compounds include:
Potassium dichromate: A simpler chromate compound used as an oxidizing agent.
Sodium chromate: Another chromate salt with similar oxidizing properties but a simpler structure.
Chromium trioxide: A highly oxidizing compound used in various industrial processes.
This compound stands out due to its intricate structure, which imparts unique chemical and biological properties, making it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
75268-78-9 |
|---|---|
Fórmula molecular |
C38H26CrN11Na2O9S |
Peso molecular |
910.7 g/mol |
Nombre IUPAC |
disodium;chromium(3+);5-(dioxidoamino)-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-sulfonate;5-methyl-4-[(2-oxido-5-phenyldiazenylphenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C22H18N6O2.C16H11N5O7S.Cr.2Na/c1-15-21(22(30)28(27-15)18-10-6-3-7-11-18)26-25-19-14-17(12-13-20(19)29)24-23-16-8-4-2-5-9-16;1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(29(26,27)28)8-13(15(12)22)21(24)25;;;/h2-14,29-30H,1H3;2-8H,1H3,(H,26,27,28);;;/q;-2;+3;2*+1/p-3 |
Clave InChI |
PJEGOJDODSKKSB-UHFFFAOYSA-K |
SMILES canónico |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)N=NC3=CC=CC=C3)[O-])[O-])C4=CC=CC=C4.CC1=NN(C(=O)C1=NN=C2C=C(C=C(C2=O)N([O-])[O-])S(=O)(=O)[O-])C3=CC=CC=C3.[Na+].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
